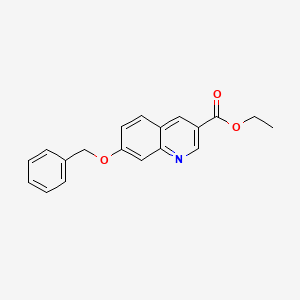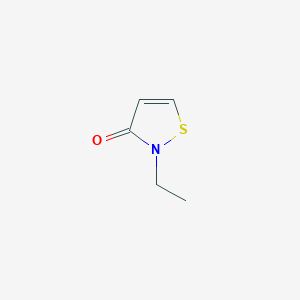![molecular formula C16H14F2O2 B13097470 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Difluoro-3-isopropoxy-[1,1’-biphenyl]-4-carbaldehyde: is a chemical compound with the following structural formula:
C12H8F2O
It belongs to the class of biphenyl derivatives and contains both fluoro and isopropoxy functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following:
-
Boron Reagent Synthesis: : Start by preparing a boron reagent, such as a pinacol boronic ester . These boronic esters serve as valuable building blocks in organic synthesis.
-
Protodeboronation: : Utilize a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This step yields the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions:
Hydromethylation: The compound undergoes formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This reaction involves the addition of a hydrogen atom and a methyl group to an alkene.
Radical Initiators: Used for protodeboronation.
Matteson–CH₂–Homologation: Paired with protodeboronation to achieve hydromethylation .
Major Products: The major product of hydromethylation is the target compound itself.
Applications De Recherche Scientifique
Chemistry: Used as a synthetic intermediate in various organic syntheses.
Biology: Investigated for potential biological activities.
Medicine: Explored for medicinal applications.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Propriétés
Formule moléculaire |
C16H14F2O2 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
3-fluoro-4-(4-fluorophenyl)-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H14F2O2/c1-10(2)20-16-12(9-19)5-8-14(15(16)18)11-3-6-13(17)7-4-11/h3-10H,1-2H3 |
Clé InChI |
CJVHEPGVIYEAHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1F)C2=CC=C(C=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
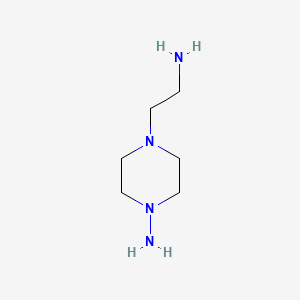
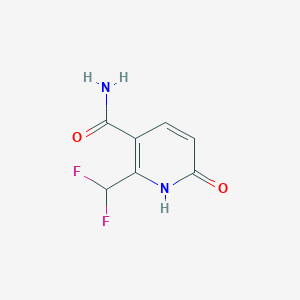
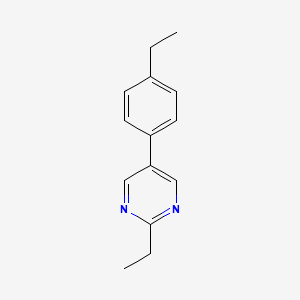
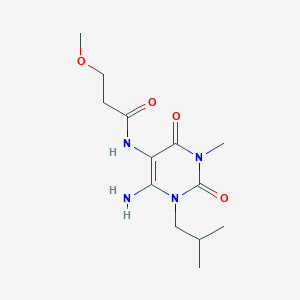

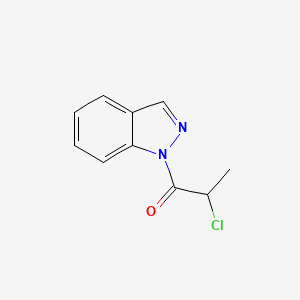
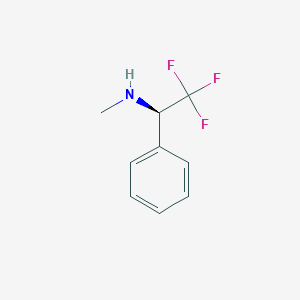

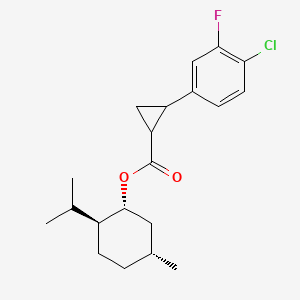
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
